6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Overview
Description
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzofuran derivative, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride include other benzofuran derivatives such as:
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
- Benzofuran carbohydrazide
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .
Biological Activity
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound belonging to the benzofuran family, characterized by its unique bromine and fluorine substituents. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula: C8H8BrClFNO
- Molecular Weight: 268.51 g/mol
- IUPAC Name: (3S)-6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
The biological activity of this compound is thought to involve its interaction with specific molecular targets. The presence of bromine and fluorine enhances its binding affinity to various enzymes and receptors, which can lead to modulation of biological pathways. The specific pathways affected depend on the context of use and the biological system being studied.
Antimicrobial Activity
Research has indicated that compounds similar to 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amines exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects: Studies have shown that related compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, there are indications of antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these activities were reported in the range of 16.69 to 78.23 µM .
Case Studies
- Study on Antimicrobial Efficacy: A study involving various benzofuran derivatives demonstrated that modifications in substituents significantly influenced their antimicrobial potency. The introduction of halogens (bromine and fluorine) was found to enhance the activity against several bacterial strains .
- Structure-Activity Relationship (SAR) Analysis: A quantitative structure-selectivity relationship study indicated that the presence of bromine at position six and fluorine at position four on the benzofuran ring contributed positively to the compound's activity against certain cancer cell lines .
Properties
Molecular Formula |
C8H8BrClFNO |
---|---|
Molecular Weight |
268.51 g/mol |
IUPAC Name |
6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-4-1-5(10)8-6(11)3-12-7(8)2-4;/h1-2,6H,3,11H2;1H |
InChI Key |
BJWWYQXQHXKLSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2F)Br)N.Cl |
Origin of Product |
United States |
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